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Compound of Interest

Compound Name: 5-Bromoquinazoline-2,4-diamine

Cat. No.: B052211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromoquinazoline-2,4-diamine, a key

heterocyclic building block in medicinal chemistry and drug discovery. The guide details its

commercial availability, physicochemical properties, a representative synthesis protocol, and its

application in the development of targeted therapeutics, particularly kinase inhibitors.

Commercial Availability
5-Bromoquinazoline-2,4-diamine (CAS No. 119584-75-7) is available from a range of

commercial chemical suppliers. The table below summarizes key information from some of

these suppliers to facilitate procurement for research and development purposes.
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Supplier
Product
Number

Purity
Available
Quantities

Additional
Information

Aladdin Scientific B178547-100mg ≥97% 100 mg -

Sigma-Aldrich

(Chemcia

Scientific, LLC)

C12H316CEFB7 97% 500 mg, 1 g, 5 g

Light Yellow

Solid, Storage

Temp: 0-5°C[1]

P&S Chemicals - - Inquiry-based

Synonyms:

Aids007476,

Aids-007476,

2,4-

Quinazolinediami

ne, 5-bromo-[2]

Vertex AI Search

Result
- - 100 mg

Molecular

Formula:

C8H7N4Br,

Molecular

Weight:

239.07[3]

Physicochemical Properties
Property Value Reference

CAS Number 119584-75-7 [3]

Molecular Formula C₈H₇BrN₄ [3]

Molecular Weight 239.07 g/mol [3]

Appearance Light Yellow Solid [1]

Synthesis of 5-Bromoquinazoline-2,4-diamine
A common and effective strategy for the synthesis of 5-Bromoquinazoline-2,4-diamine
involves the cyclocondensation of 2-amino-6-bromobenzonitrile with guanidine. This method

directly yields the desired 2,4-diamino-5-bromoquinazoline scaffold.
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Experimental Protocol: Cyclocondensation of 2-amino-
6-bromobenzonitrile with Guanidine
Materials:

2-amino-6-bromobenzonitrile

Guanidine hydrochloride

Sodium ethoxide

Ethanol

N,N-Dimethylacetamide (DMAc)

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

Heating and stirring apparatus

Procedure:

Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine

hydrochloride in ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution

to generate the guanidine free base. Stir the mixture at room temperature for 1 hour.

Reaction Setup: To the flask containing the guanidine solution, add 2-amino-6-

bromobenzonitrile and N,N-Dimethylacetamide (DMAc) as the solvent.

Cyclization: Heat the reaction mixture to reflux and maintain the temperature for several

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into ice-water to precipitate the crude product.

Purification: Collect the precipitate by filtration and wash with cold water. The crude product

can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water

mixture) to yield pure 5-Bromoquinazoline-2,4-diamine.
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Characterization: Confirm the structure and purity of the final product using spectroscopic

methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Starting Materials

Reaction Product2-Amino-6-bromobenzonitrile

Cyclocondensation
(Heat, DMAc)

Reactant

Guanidine
Reactant

5-Bromoquinazoline-2,4-diamineYields
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Synthesis of 5-Bromoquinazoline-2,4-diamine.

Application in Kinase Inhibitor Synthesis
The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore in the design of

kinase inhibitors. The bromine atom at the 5-position of 5-Bromoquinazoline-2,4-diamine
serves as a versatile handle for introducing further structural diversity through cross-coupling

reactions, enabling the synthesis of potent and selective kinase inhibitors. A common synthetic

strategy involves the initial conversion of the diaminoquinazoline to a dihaloquinazoline,

followed by sequential nucleophilic aromatic substitution reactions.

Experimental Protocol: Synthesis of a Hypothetical 5-
Bromo-Substituted Kinase Inhibitor
This protocol outlines a general procedure for the synthesis of a kinase inhibitor starting from 5-

Bromoquinazoline-2,4-dione, an intermediate readily accessible from 5-bromoanthranilic acid.

Step 1: Synthesis of 5-Bromo-2,4-dichloroquinazoline

Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 5-

Bromoquinazoline-2,4-dione in phosphorus oxychloride (POCl₃). Add a catalytic amount of

N,N-dimethylaniline.
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Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is

complete (monitored by TLC).

Work-up: Carefully quench the excess POCl₃ by slowly adding the reaction mixture to

crushed ice.

Purification: Collect the precipitated 5-Bromo-2,4-dichloroquinazoline by filtration, wash with

water, and dry.

Step 2: Sequential Amination to Synthesize the Kinase Inhibitor

First Amination (C4-position): Dissolve 5-Bromo-2,4-dichloroquinazoline in a suitable solvent

such as isopropanol. Add the desired amine (e.g., a substituted aniline) and a base like

diisopropylethylamine (DIPEA). Stir the reaction at room temperature or with gentle heating.

The chlorine at the C4 position is generally more reactive and will be substituted first.

Second Amination (C2-position): After the first substitution is complete, add the second

amine to the reaction mixture. This step may require more forcing conditions, such as

heating at a higher temperature, to substitute the less reactive chlorine at the C2 position.

Work-up and Purification: Upon completion of the second amination, cool the reaction

mixture and remove the solvent under reduced pressure. Purify the crude product by column

chromatography on silica gel to obtain the final kinase inhibitor.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass

spectrometry to confirm its structure and purity.
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Workflow for Kinase Inhibitor Synthesis.

Signaling Pathways and Therapeutic Rationale
Quinazoline-based compounds, including derivatives of 5-Bromoquinazoline-2,4-diamine,

have been extensively investigated as inhibitors of various protein kinases that are implicated

in cancer and other diseases. These kinases are crucial components of signaling pathways that
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regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways

is a hallmark of cancer.

For example, many 2,4-diaminoquinazoline derivatives are designed to target the ATP-binding

site of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). By blocking

the activity of these kinases, the downstream signaling cascades that promote tumor growth

are inhibited, leading to cell cycle arrest and apoptosis. The development of such targeted

therapies represents a significant advancement in personalized medicine.
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Inhibition of a Kinase Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b052211?utm_src=pdf-body-img
https://www.benchchem.com/product/b052211?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors
- PubMed [pubmed.ncbi.nlm.nih.gov]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. 5-Bromoquinazolin-2-amine|CAS 181871-83-0|RUO [benchchem.com]
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Bromoquinazoline-2,4-diamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052211#commercial-suppliers-of-5-
bromoquinazoline-2-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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